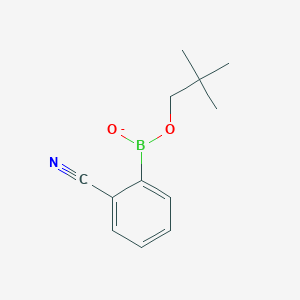

(2-Cyanophenyl)-(2,2-dimethylpropoxy)borinate

Description

"(2-Cyanophenyl)-(2,2-dimethylpropoxy)borinate" is a borinic acid derivative characterized by a boron atom bonded to a 2-cyanophenyl group and a 2,2-dimethylpropoxy (neopentyloxy) substituent. Borinic acid derivatives are widely studied for their applications in organic synthesis, catalysis, and medicinal chemistry due to their Lewis acidity and tunable electronic properties . This compound’s structure combines electron-withdrawing (cyano group) and sterically bulky (neopentyloxy) moieties, which may influence its reactivity and stability compared to simpler borinates.

Properties

Molecular Formula |

C12H15BNO2- |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

(2-cyanophenyl)-(2,2-dimethylpropoxy)borinate |

InChI |

InChI=1S/C12H15BNO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3/q-1 |

InChI Key |

GATULNHCZMCIGE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C#N)([O-])OCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-Cyanophenylboronic acid, neopentyl ester typically involves the reaction of 2-cyanophenylboronic acid with neopentyl alcohol under esterification conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester bond .

Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The boronic ester group can participate in substitution reactions, especially in the presence of transition metal catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Palladium catalysts are frequently employed in Suzuki–Miyaura coupling reactions.

Major Products

Oxidation: Products may include boronic acids or boronic anhydrides.

Reduction: The primary product is the corresponding amine.

Substitution: The major products are typically biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemistry: : 2-Cyanophenylboronic acid, neopentyl ester is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: : In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. This compound’s unique structure allows it to interact with biological molecules in a specific manner, making it a candidate for drug development .

Industry: : Industrially, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it useful in creating materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Cyanophenylboronic acid, neopentyl ester in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The cyano group can also participate in coordination with metal catalysts, influencing the reaction pathway and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Borinic Acid Derivatives

Key Compounds for Comparison

2-Aminoethyl Diphenylborinate (CAS 524-95-8): A borinic acid derivative with a diphenylboron core and an aminoethyloxy substituent .

Diethylmethoxyborane : A simpler borinate with ethyl and methoxy groups.

4,4'-(Propane-2,2-diyl)diphenol: A diphenolic compound (non-boron) included in supplementary materials, useful for contrasting electronic and steric effects .

Structural and Functional Differences

Reactivity and Stability

- (2-Cyanophenyl)-(2,2-dimethylpropoxy)borinate: The cyanophenyl group likely enhances electrophilicity at the boron center, while the neopentyloxy substituent provides steric protection against nucleophilic attack. This balance may improve stability in protic solvents compared to smaller borinates .

- 2-Aminoethyl Diphenylborinate: The aminoethyl group introduces basicity, enabling coordination to metal ions or biomolecules. Its diphenyl groups stabilize the boron center through conjugation, but reduced steric bulk may lower hydrolytic stability .

- 4,4'-(Propane-2,2-diyl)diphenol: Lacks boron but serves as a reference for phenolic systems. Its rigidity and hydrogen-bonding capacity contrast with the dynamic reactivity of borinic acids .

Experimental Data Gaps

No direct data on the target compound’s synthesis, spectral characterization, or catalytic performance are provided in the evidence. For example:

- Thermochemical stability, hydrolysis rates, and Lewis acidity remain unquantified.

- Comparative biological activity (e.g., enzyme inhibition) is unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.